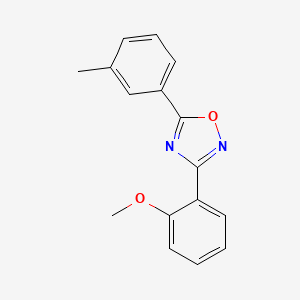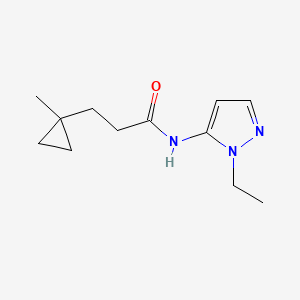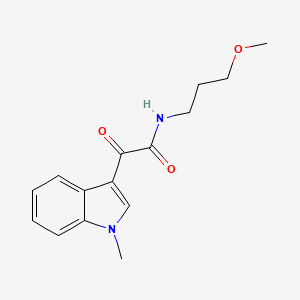![molecular formula C16H22N2O2 B5216941 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole, also known as AMI-1, is a synthetic compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C17H25N2O2.
Mécanisme D'action
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole works by binding to the active site of LSD1 and inhibiting its activity. This leads to an increase in the levels of histone methylation, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to have other biochemical and physiological effects. It has been found to regulate the expression of genes involved in cell differentiation and development, as well as in immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Orientations Futures
There are several future directions for research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole. Another area of research is the investigation of the role of LSD1 in other biological processes, such as cellular metabolism and epigenetic regulation. Finally, the potential use of 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole as a therapeutic agent for cancer treatment is also an area of ongoing research.
In conclusion, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole is a synthetic compound with potential applications in scientific research, particularly in the field of cancer biology. Its mechanism of action involves the inhibition of LSD1, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. While 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed. Ongoing research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications will help to further our understanding of the role of LSD1 in various biological processes and may lead to the development of new therapies for cancer treatment.
Méthodes De Synthèse
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole can be synthesized using a multi-step process involving the reaction of 2-methoxyphenol with 1-bromohexane to form 6-bromo-2-methoxyphenylhexane. This compound is then reacted with imidazole to form the final product, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole.
Applications De Recherche Scientifique
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of various types of cancer. 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[6-(2-methoxyphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-8-4-5-9-16(15)20-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBCTRVDHRTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methoxyphenoxy)hexyl]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)

![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
malonate](/img/structure/B5216924.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)

![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)